An In-depth Technical Guide to 4-Bromopyridin-3-amine Dihydrochloride
An In-depth Technical Guide to 4-Bromopyridin-3-amine Dihydrochloride
Introduction
4-Bromopyridin-3-amine and its salt forms, such as the dihydrochloride, are pivotal intermediates in the landscape of modern organic synthesis. The unique arrangement of a bromine atom and an amino group on a pyridine core imparts a versatile reactivity profile, making it an invaluable building block for complex molecular architectures.[1] This guide offers a comprehensive overview of the chemical properties, reactivity, applications, and safe handling protocols for 4-Bromopyridin-3-amine dihydrochloride, tailored for professionals in research, development, and medicinal chemistry. Its primary utility lies in the synthesis of novel heterocyclic compounds, which are foundational to the development of new therapeutic agents and advanced agrochemicals.[1][2]
Core Chemical and Physical Properties
The dihydrochloride salt of 4-Bromopyridin-3-amine enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes. While data for the dihydrochloride is less prevalent than for the free base or monohydrochloride, its properties can be reliably inferred. A summary of its key characteristics is presented below.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₇BrCl₂N₂ | Calculated |
| Molecular Weight | 245.93 g/mol | Calculated |
| Appearance | White to off-white or light yellow crystalline powder. | [3][4] |
| CAS Numbers | 1187932-30-4 (Dihydrochloride)[5] 2007915-73-1 (Monohydrochloride)[6] 13534-98-0 (Free Base)[7] | [5][6][7] |
| Melting Point | 67-71°C (Free Base) | [3] |
| Solubility | The free base is soluble in polar organic solvents.[2] The hydrochloride salts are expected to have higher water solubility. | [2] |
| Stability | The hydrochloride salts can be hygroscopic and air-sensitive. Store under an inert atmosphere. | [4] |
Note: Properties such as melting point are often reported for the free base (4-Amino-3-bromopyridine) and may differ for the salt forms.
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Bromopyridin-3-amine dihydrochloride.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the protonated aminopyridinium system. A broad signal corresponding to the ammonium (-NH₃⁺) and pyridinium (N⁺-H) protons would also be observable.
-
Mass Spectrometry (MS): The mass spectrum of the free base provides the most direct evidence of the core structure. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two major molecular ion peaks at m/z 172 and 174.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching from the ammonium group (typically broad, in the 3200-2800 cm⁻¹ region), C=C and C=N stretching vibrations from the aromatic pyridine ring (approx. 1600-1400 cm⁻¹), and the C-Br stretching frequency at lower wavenumbers.
Reactivity and Synthetic Utility
The synthetic power of 4-Bromopyridin-3-amine lies in the strategic placement of its functional groups. The dihydrochloride form is typically converted to the free base in situ or in a prior step using a mild base to unmask the nucleophilic amino group and prepare the molecule for subsequent reactions.[9]
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is the most valuable reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern medicinal chemistry, including:
These reactions are fundamental for elaborating the core structure into more complex drug candidates.[10]
-
Nucleophilicity of the Amino Group: The 3-amino group can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation to build more complex side chains or link to other molecular scaffolds.
The diagram below illustrates a typical Suzuki-Miyaura cross-coupling reaction, a frequent application for this molecule.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Applications in Research and Development
The versatility of 4-Bromopyridin-3-amine dihydrochloride makes it a high-value intermediate across multiple scientific domains.
-
Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs).[10] Its structure is found in molecules targeting a range of conditions, including cancer and inflammatory diseases.[1]
-
Agrochemicals: The pyridine core is a common motif in modern herbicides and pesticides. This intermediate is used to synthesize novel crop protection agents.[1]
-
Material Science: The compound's reactivity allows for its incorporation into specialty polymers, dyes, and organic electronic materials, where it can confer specific thermal or conductive properties.[1][10]
The following workflow illustrates its central role in the drug discovery pipeline.
Caption: Role as an intermediate in drug discovery.
Safety, Handling, and Storage
Proper handling of 4-Bromopyridin-3-amine dihydrochloride is essential to ensure laboratory safety. Based on data for the free base and related salts, the compound is classified as hazardous.[8]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[8]
-
Irritation: Causes skin irritation and serious eye damage/irritation.[8]
-
Respiratory: May cause respiratory irritation.
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
A simplified workflow for safe handling is provided below.
Caption: Basic safe handling workflow for the compound.
Conclusion
4-Bromopyridin-3-amine dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in the chemical sciences. Its well-defined reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile platform for constructing novel and complex molecules. Understanding its chemical properties, reactivity, and safety requirements allows researchers to fully leverage its potential in developing next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. 4-Amino-3-bromopyridine, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 239137-39-4|3-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. 3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc [chemsrc.com]



